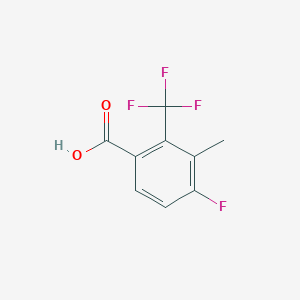

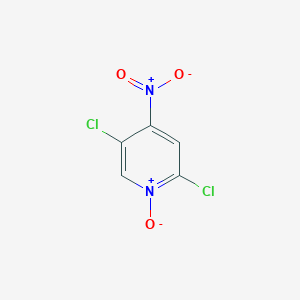

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and synthesis of structurally related fluorinated aromatic compounds. These insights can be extrapolated to understand the likely characteristics of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from simpler fluorinated benzenes or benzoates. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and functional group transformations . Similarly, directed lithiation has been used to introduce substituents into the ortho, meta, or para positions of benzoic acids, suggesting possible synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various supramolecular interactions . These interactions include hydrogen bonds and the "fluorous effect," which stabilizes the crystal structure. Such effects are likely to be relevant to the molecular structure of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid as well.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in a range of chemical reactions. The presence of fluorine can influence the reactivity and selectivity of these compounds. For instance, the introduction of electrophiles into lithiated benzoates occurs with equal efficacy regardless of the position of the fluorine substituents, indicating that the fluorine atoms do not hinder the reactivity of the carboxylate group . This suggests that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid could undergo similar reactions, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and unique phase behavior. Soluble fluoro-polyimides derived from fluorinated diamines exhibit excellent thermal and hygrothermal stability . Additionally, fluorinated mesogens show interesting phase behavior, such as the formation of cubic and hexagonal columnar phases . These properties are indicative of the potential behavior of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, which may also exhibit high thermal stability and unique intermolecular interactions due to its fluorinated groups.

Scientific Research Applications

-

Pharmaceuticals

- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in 19 FDA-approved drugs .

- One example is Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug. It’s used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

-

Agrochemicals

-

Chemical Synthesis

-

Analytical Chemistry

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIVRKBTDKBHJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)